Hydrogen Bond Pharmacophore Divergence: Absence of the 2'-Carbonyl vs. 2'-Oxo Analog (CAS 1360931-82-3)
The 2'-oxo (oxindole) analog 7'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CAS 1360931-82-3) contains a C=O group that serves as a critical hydrogen bond acceptor (HBA) in kinase hinge-region binding, whereas the target compound is a 2'-deoxo indoline, lacking this HBA entirely [1]. This translates to a predicted change in hydrogen bond acceptor count from 3 to 2, directly impacting target engagement in ATP-binding pockets . The indoline NH remains a hydrogen bond donor (HBD) in both, but the loss of the carbonyl eliminates a key interaction anchor that cannot be compensated for by the methoxy group alone in kinase pharmacophores. This structural distinction is not subtly graded; it is a binary pharmacophore switch that renders the two compounds non-interchangeable for kinase inhibitor design [1].
| Evidence Dimension | Hydrogen Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | 2 HBA (methoxy O, indoline N; NH acts as HBD) |
| Comparator Or Baseline | 7'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CAS 1360931-82-3): 3 HBA (methoxy O, indoline N, 2'-oxo C=O) |
| Quantified Difference | ΔHBA = -1; loss of 2'-oxo C=O acceptor |
| Conditions | Structural analysis based on canonical SMILES (COC1=CC=CC2=C1NC(=O)C21CC1 vs. COC1=CC=CC2=C1NCC21CC1) |
Why This Matters
Elimination of a hydrogen bond acceptor fundamentally alters the compound's ability to engage kinase hinge regions, making it unsuitable as a direct surrogate for oxindole leads—a procurement-critical distinction for medicinal chemistry teams building focused libraries.
- [1] Sampson, P. B., et al. (2015). The discovery of Polo-like kinase 4 inhibitors. J. Med. Chem., 58(1), 130-146. doi:10.1021/jm5010322. View Source
